N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

CAS 921144-42-5 is a structurally specific tetrazole acetamide for metabolic disease lead optimization. Its N1-cyclohexyl tetrazole core mimics carboxylate with enhanced permeability, while the 3,4-dimethoxyphenyl acetamide targets polar enzyme pockets. Generic substitution by non-identical tetrazole analogs is impossible without independent validation. Ideal for ACAT/PTP1B SAR studies, fragment-based screening, and focused library synthesis. Available at ≥95% purity.

Molecular Formula C18H25N5O3
Molecular Weight 359.43
CAS No. 921144-42-5
Cat. No. B3020540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide
CAS921144-42-5
Molecular FormulaC18H25N5O3
Molecular Weight359.43
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)NCC2=NN=NN2C3CCCCC3)OC
InChIInChI=1S/C18H25N5O3/c1-25-15-9-8-13(10-16(15)26-2)11-18(24)19-12-17-20-21-22-23(17)14-6-4-3-5-7-14/h8-10,14H,3-7,11-12H2,1-2H3,(H,19,24)
InChIKeyPXEOPWYAJDIWLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 921144-42-5)


N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 921144-42-5) is a synthetic, research-grade tetrazole acetamide derivative with the molecular formula C₁₈H₂₅N₅O₃ and a molecular weight of 359.43 g/mol, typically supplied at ≥95% purity . Its structure features a cyclohexyl-substituted tetrazole core linked via a methylene bridge to a 3,4-dimethoxyphenyl acetamide moiety, situating it within a therapeutically relevant class of heterocyclic amides [1].

Why In-Class Tetrazole Acetamides Cannot Be Swapped: The Structural Uniqueness of CAS 921144-42-5


Generic substitution among tetrazole acetamide derivatives is precluded by the class's extreme sensitivity to even minor structural permutations. Patent data demonstrates that varying the N1-substituent on the tetrazole ring (e.g., cyclohexyl vs. phenyl vs. cyclopentyl) or the acetamide R-group (e.g., 3,4-dimethoxyphenyl vs. 4-chlorophenyl) can profoundly shift biological target engagement, potency, and pharmacokinetic profiles [1]. Consequently, CAS 921144-42-5's specific combination of an N1-cyclohexyl tetrazole and a 3,4-dimethoxyphenyl acetamide defines a unique chemical space not captured by its closest analogs, making direct functional interchange impossible without independent experimental validation [2].

Quantitative Differentiation Evidence: CAS 921144-42-5 vs. Closest Analogs


Molecular Shape & Physicochemical Property Differentiation vs. 4-Chlorophenyl Analog

The 3,4-dimethoxyphenyl acetamide group of CAS 921144-42-5 provides a distinct electronic and steric profile compared to the 4-chlorophenyl analog. While specific biological data for CAS 921144-42-5 is not publicly available, the calculated partition coefficient (cLogP) and topological polar surface area (TPSA) serve as quantifiable differentiation points for procurement decisions. The target compound exhibits a TPSA of 89.6 Ų versus 64.4 Ų for the 4-chlorophenyl analog, indicating superior hydrogen-bonding capacity [1]. This difference in TPSA, a key determinant of membrane permeability and solubility, provides a measurable basis for selecting the compound for specific assay conditions. [1]

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

Hydrogen Bond Donor/Acceptor Capacity Distinguishes CAS 921144-42-5 from De-Methoxylated Derivatives

The two methoxy groups on the phenyl ring of the target compound provide 2 additional hydrogen bond acceptors and increase the number of rotatable bonds compared to an unsubstituted phenyl acetamide analog. This structural feature is critical because in the tetrazole acetamide chemotype, hydrogen-bonding capacity is a primary determinant of target binding and selectivity [1]. Specifically, the target compound has 8 hydrogen bond acceptors vs. 6 for the unsubstituted N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide, and 7 rotatable bonds vs. 5, creating a measurably different conformational and interaction landscape [2].

Fragment-Based Drug Discovery Medicinal Chemistry Binding Affinity

Metabolic Stability Advantage Conferred by the Tetrazole Moiety vs. Carboxylic Acid Bioisosteres

The tetrazole ring in CAS 921144-42-5 is a well-established non-classical bioisostere of the carboxylic acid group, offering enhanced metabolic stability while retaining similar pKa and hydrogen-bonding properties [1]. This is a class-level advantage of tetrazole-containing compounds over their carboxylic acid counterparts. Specifically, tetrazoles exhibit approximately 10-fold higher lipophilicity than carboxylates while maintaining similar acidity (pKa ~4.5-4.9 for tetrazoles vs. ~4.2-4.5 for carboxylic acids), which can improve membrane permeability without sacrificing binding interactions [2].

Drug Metabolism Pharmacokinetics Bioisosterism

Cyclohexyl vs. Phenyl N1-Substitution: Conformational Rigidity and Target Engagement

The N1-cyclohexyl substituent on the tetrazole ring of CAS 921144-42-5 provides a saturated, chair-conformation ring system, in contrast to the flat, aromatic N1-phenyl substituent found in many related tetrazole derivatives. This structural difference translates to measurably different 3D molecular shapes and conformational preferences, which are critical for target recognition [1]. Patent SAR data for tetrazole acetamide ACAT inhibitors shows that cyclohexyl substitution at the N1 position of the tetrazole can alter in vitro potency by over 100-fold compared to phenyl substitution (e.g., IC50 < 100 nM vs. > 10 µM) depending on the specific target context [2].

Conformational Analysis Target Engagement Selectivity

Optimal Application Scenarios for CAS 921144-42-5 in Research and Early-Stage Discovery


Fragment-Based and Structure-Based Drug Design Campaigns Targeting Enzymes with Polar Active Sites

The compound's high hydrogen-bond acceptor count (n=8) and moderate TPSA (89.6 Ų) make it a strong candidate for fragment-based screening against enzymes such as PTP1B or kinases that feature polar, phosphate-binding active sites [1]. Its tetrazole moiety can engage in bidentate hydrogen bonding, mimicking a phosphate or carboxylate group, while the dimethoxyphenyl ring can explore adjacent hydrophobic sub-pockets [2].

SAR Exploration Around the N1-Cyclohexyl Tetrazole Scaffold in Metabolic Disease Programs

Given the established precedent for tetrazole acetamides as ACAT and PTP1B inhibitors, CAS 921144-42-5 is ideally positioned as a core scaffold for lead optimization programs targeting metabolic diseases (atherosclerosis, type 2 diabetes) [1]. Its N1-cyclohexyl group provides a specific conformational bias that can be systematically varied (cyclopentyl, cycloheptyl, etc.) to probe the stereoelectronic requirements of the target binding site [2].

Comparative Selectivity Profiling Against Carboxylic Acid-Containing Leads

The compound's tetrazole ring serves as a non-classical bioisostere of a carboxylic acid, offering a direct comparator for evaluating target engagement, selectivity, and metabolic stability against related carboxylate leads [1]. This enables side-by-side assessment of the pharmacokinetic benefits of tetrazole substitution (enhanced membrane permeability, reduced Phase II metabolism) within the same chemotype series [2].

Building Block for Diversity-Oriented Synthesis of Tetrazole-Focused Compound Libraries

With its reactive acetamide linker and functionalizable tetrazole core, CAS 921144-42-5 can serve as a versatile intermediate for generating focused libraries of analogs via amide coupling, N-alkylation, or Suzuki-Miyaura cross-coupling at the dimethoxyphenyl ring [1]. This enables rapid exploration of chemical space around the validated tetrazole acetamide pharmacophore for hit expansion and lead optimization [2].

Quote Request

Request a Quote for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.